molecular formula C11H9ClN2O2 B2739140 1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-carboxylic acid CAS No. 1401619-21-3

1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-carboxylic acid

Cat. No.: B2739140
CAS No.: 1401619-21-3
M. Wt: 236.66
InChI Key: MBCZWUOWSQEHNA-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-carboxylic acid is a valuable chemical scaffold in medicinal chemistry and drug discovery research. Its structure, featuring an imidazole core substituted with a 4-chlorobenzyl group and a carboxylic acid, is a key pharmacophore in developing ligands for various biological targets. The imidazole ring is a critical functional group in inhibitors of enzymes like Heme Oxygenase-1 (HO-1), a target implicated in cancer therapy research due to its role in tumor progression and treatment resistance . This compound serves as a versatile synthetic intermediate for constructing more complex molecules. Researchers can leverage the reactivity of the carboxylic acid group to form amide bonds, creating potential prodrugs or enhancing solubility, while the imidazole nitrogen can coordinate with metal ions or participate in key hydrogen-bonding interactions within enzyme active sites . Its structural motifs are found in compounds investigated for a range of pharmacological activities, providing a foundation for research into new therapeutic agents. This product is intended for use in laboratory research only.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]imidazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-9-3-1-8(2-4-9)7-14-6-5-13-10(14)11(15)16/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCZWUOWSQEHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation-Hydrolysis Method

Reaction Overview

The alkylation-hydrolysis approach, as detailed in US2012/252807, involves a two-step sequence starting from 4-chlorobenzyl chloride. The first step introduces the 4-chlorobenzyl group to the imidazole ring, while the second step converts a pre-existing ester or nitrile moiety at the 2-position into a carboxylic acid.

Step 1: N-Alkylation of Imidazole

The alkylation employs sodium carbonate as a base in N,N-dimethylformamide (DMF) at 20°C for 24 hours. This facilitates the nucleophilic substitution of 4-chlorobenzyl chloride with the imidazole’s nitrogen, preferentially targeting the 1-position due to steric and electronic factors. The intermediate product, likely 1-[(4-chlorophenyl)methyl]-1H-imidazole-2-carboxylate ester or 2-cyano derivative , is isolated before hydrolysis.

Step 2: Hydrolysis to Carboxylic Acid

The second step utilizes sodium hydroxide in a mixed solvent system of ethanol and water at 20°C for 15 hours. This mild hydrolysis condition selectively converts the ester or nitrile group at the 2-position into the carboxylic acid functionality without degrading the imidazole ring.

Table 1: Alkylation-Hydrolysis Reaction Conditions

Step Reagents Solvent Temperature Time
1 Na₂CO₃, 4-Cl-benzyl chloride DMF 20°C 24 h
2 NaOH Ethanol/water 20°C 15 h

Mechanistic Insights

  • Alkylation : Deprotonation of the imidazole’s NH by sodium carbonate enhances nucleophilicity at the 1-position, enabling attack on the electrophilic benzyl carbon.
  • Hydrolysis : Base-mediated saponification cleaves the ester into the carboxylate, which is protonated during work-up to yield the free acid.

High-Pressure Carboxylation Method

Patent-Based Approach

US5117004A discloses a carboxylation strategy using carbon dioxide (CO₂) under superatmospheric pressure (40–180 bar) and elevated temperatures (180–280°C). This method targets 4,5-disubstituted imidazoles , where CO₂ insertion occurs regioselectively at the 2-position in the presence of potassium carbonate .

Adaptability to Target Compound

For 1-[(4-chlorophenyl)methyl]-1H-imidazole-2-carboxylic acid, this method requires synthesizing 1-[(4-chlorophenyl)methyl]-1H-imidazole as a precursor. However, the patent’s examples focus on 4,5-disubstituted substrates, raising questions about regioselectivity in monosubstituted derivatives. Preliminary data suggest that unsubstituted 4,5-positions may lead to competing carboxylation at the 4- or 5-positions, limiting this method’s applicability without further optimization.

Table 2: High-Pressure Carboxylation Conditions

Reagents Base Pressure Temperature
CO₂ K₂CO₃ 40–180 bar 180–280°C

Challenges and Considerations

  • Regioselectivity : Ensuring carboxylation at the 2-position necessitates steric or electronic directing groups, which are absent in the target compound’s precursor.
  • Equipment Requirements : High-pressure reactors and specialized infrastructure increase operational costs, making this method less accessible for small-scale synthesis.

Experimental Optimization and Scalability

Alkylation Step Refinements

  • Solvent Alternatives : Replacing DMF with acetonitrile or THF may reduce toxicity without compromising reaction efficiency.
  • Catalytic Enhancements : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) could accelerate alkylation under milder conditions.

Hydrolysis Improvements

  • Acid-Mediated Hydrolysis : For nitrile intermediates, hydrochloric acid at reflux may offer faster conversion to the carboxylic acid, though harsher conditions risk side reactions.

Chemical Reactions Analysis

Acid Chloride Formation

The carboxylic acid group undergoes activation to form reactive intermediates such as acid chlorides, enabling subsequent nucleophilic acyl substitution reactions. This is exemplified by procedures for structurally related imidazole-carboxylic acids:

Reaction ConditionsReagentsYield/OutcomeSource
Dichloromethane, 20°C, 1 hourOxalyl chloride, catalytic DMFTan-white solid (91% conversion)
Chloroform, 25°C, 48 hoursOxalyl chloride, DMFCrude acid chloride (quantitative)

Mechanistic Insight : Activation with oxalyl chloride and DMF proceeds via intermediate mixed anhydrides, facilitating chloride substitution at the carbonyl carbon .

Amide Coupling Reactions

The acid chloride intermediate reacts with amines to form amides, a critical step in medicinal chemistry applications. For example:

Amine PartnerCoupling AgentConditionsOutcomeSource
3-(1H-imidazol-1-yl)propan-1-amineCDI (carbonyldiimidazole)THF, 24h RT, 90min refluxSuccessful amide bond formation
Methyl N-(tetrahydro-2H-pyran-4-yl)phenylalaninateEDC·HCl, HOBtDMF, room temperatureTarget compound isolated via chromatography

Key Observation : CDI-mediated coupling avoids racemization and is preferred for sterically hindered substrates .

Esterification

Reaction with alcohols under acidic or coupling conditions generates esters, as demonstrated in analogous systems:

AlcoholCatalyst/ConditionsYieldSource
MethanolH2SO4, reflux~80%*
EthanolDCC (dicyclohexylcarbodiimide)65–75%*

Extrapolated from reactions of 1-(2-chlorobenzyl)-1H-imidazole-2-carboxylic acid.

Salt Formation

The carboxylic acid reacts with inorganic bases to form water-soluble salts, critical for pharmaceutical formulations:

BaseSolventProductApplicationSource
Sodium hydroxideWater/ethanolSodium carboxylate saltPurification intermediate

Synthetic Utility : Salt formation is employed during multi-step synthesis to improve solubility and facilitate workup .

Decarboxylation

While not directly documented for this compound, thermal or metal-catalyzed decarboxylation is plausible based on imidazole-carboxylic acid chemistry:

ConditionsCatalystExpected ProductReference Model
Cu(OAc)2, DMF, 120°CCopper(II)1-[(4-Chlorophenyl)methyl]-1H-imidazole

Inferred from decarboxylation of imidazole-4,5-dicarboxylic acid derivatives .

Heterocycle Functionalization

The imidazole ring may undergo electrophilic substitution, though the electron-withdrawing carboxylic acid and 4-chlorobenzyl groups likely direct reactivity to specific positions:

Reaction TypeReagentsPosition SelectivitySource Insight
NitrationHNO3/H2SO4C-4 or C-5 (if deprotonated)Structural analogy
HalogenationNBS (N-bromosuccinimide)C-4 (ortho to carboxylic acid)Theoretical prediction

Limitation : Direct experimental data for these reactions is unavailable; predictions are based on substituent electronic effects .

Biological Activity-Driven Reactions

The compound’s potential as a pharmacophore suggests interactions with biological targets:

TargetInteraction MechanismObserved Effect (Analog Systems)Source
Fungal enzymesThiol group covalent binding (if reduced)Ergosterol biosynthesis inhibition§
Bacterial proteinsCarboxylate-metal ion coordinationAntibacterial activity

§Based on 1-(4-chlorophenyl)-1H-imidazole-2-thiol’s antifungal activity.
Inferred from metronidazole-derived imidazole carboxylates .

Scientific Research Applications

Medicinal Chemistry

1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-carboxylic acid is recognized for its potential as a pharmacological agent. The imidazole ring is a key structural motif in many biologically active compounds, particularly in drug design. Its derivatives have been explored for their inhibitory effects on various enzymes and receptors.

Case Studies

  • Antimicrobial Activity : Research indicates that derivatives of imidazole carboxylic acids exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of N-alkylimidazole derivatives, showing that modifications at the 2-position with low pKa substituents enhance activity against both Gram-positive and Gram-negative bacteria. The compounds demonstrated concentration-dependent antibacterial activity, with the best results observed for longer alkyl chains .
  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, studies have shown that certain imidazole derivatives can inhibit linoleate–oxygenase activity, which is relevant in inflammatory processes .

Antimicrobial Applications

The compound's efficacy as an antimicrobial agent has been a focal point of research. The presence of the carboxylic acid group significantly influences its biological activity.

Antimicrobial Efficacy Data

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
This compoundCandida albicans16 µg/mL

These findings suggest that modifications to the imidazole structure can lead to compounds with improved antimicrobial properties, making them suitable candidates for further development as therapeutic agents .

Synthetic Methodologies

The synthesis of this compound involves multi-step reactions. Various synthetic routes have been proposed to optimize yield and purity.

Synthesis Overview

The synthesis typically involves:

  • Starting Material : 4-Chlorobenzyl chloride.
  • Reagents : Sodium carbonate and N,N-dimethylformamide.
  • Conditions : Reaction at room temperature over a specified duration.
  • Yield : Reported yields can vary; optimization studies suggest yields around 52% under specific conditions .

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogs

Compound Name Substituents/Modifications Carboxylic Acid Position Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Chlorobenzyl 2 C₁₁H₉ClN₂O₂ 236.66* Flexible benzyl linker; enhanced potential for hydrogen bonding at position 2.
1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid 4-Chlorophenyl (direct attachment) 4 C₁₀H₇ClN₂O₂ 222.63 Rigid phenyl attachment; higher purity (99.85%); reduced steric hindrance.
1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid 4-Trifluoromethylbenzyl 2 C₁₂H₉F₃N₂O₂ 270.21 Increased lipophilicity and metabolic stability; stronger electron-withdrawing effects.
3-(4-Chlorophenyl)-4-methyl-2-oxo-1H-imidazole-5-carboxylic acid 4-Chlorophenyl, methyl, oxo 5 C₁₁H₉ClN₂O₃ 252.66 Oxo group enhances hydrogen-bonding capacity; methyl adds steric bulk.
1-(3-Chlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride 3-Chlorophenyl, hydrochloride salt 4 C₁₀H₈Cl₂N₂O₂ 259.09 Meta-substitution alters electronic distribution; hydrochloride improves solubility.

*Calculated based on structural analysis.

Functional Implications of Structural Differences

Carboxylic Acid Position: Position 2 (target compound and ) allows the carboxylic acid to participate in hydrogen bonding with greater accessibility compared to position 4 analogs (e.g., ). This may enhance interactions with biological targets or metal ions .

Aromatic Substituents: Chloro vs. Trifluoromethyl: The trifluoromethyl group () increases lipophilicity and electron-withdrawing effects, which may improve membrane permeability but reduce aqueous solubility . Para vs.

Additional Functional Groups :

  • The oxo group in introduces a ketone, enabling tautomerism and additional hydrogen-bonding interactions, which could influence reactivity in synthetic pathways .
  • Hydrochloride salts () enhance solubility, making such derivatives more suitable for formulation in aqueous systems .

Biological Activity

1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, particularly focusing on its antibacterial and anti-tuberculosis activities.

Synthesis

The synthesis of this compound can be achieved through various chemical pathways, including the reaction of 4-chlorobenzyl chloride with imidazole derivatives. The detailed synthetic routes are documented in chemical literature, providing insights into optimizing yields and purity .

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various imidazole derivatives, including this compound. The compound has shown promising activity against a range of bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values indicating significant antibacterial efficacy. For instance, it was tested against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness.
Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus< 10High
Escherichia coli< 25Moderate
Pseudomonas aeruginosa> 50Low

These findings suggest that while the compound is effective against certain strains, its activity may vary significantly depending on the bacterial species .

Anti-Tuberculosis Activity

The anti-tuberculosis potential of imidazole derivatives has garnered attention due to the urgent need for new treatments against Mycobacterium tuberculosis, especially drug-resistant strains.

  • In Vitro Studies : In vitro assays demonstrated that compounds similar to this compound exhibited potent anti-tuberculosis activity. For example, related imidazole derivatives showed over 90% inhibition of M. tuberculosis at concentrations as low as 6.25 µg/mL .
Compound% Inhibition at 25 µg/mLMIC (µg/mL)
Compound A9025
Compound B99<6.25
This compoundTBDTBD

These results indicate a strong potential for this class of compounds in treating tuberculosis, particularly in designing new therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of imidazole derivatives. Modifications in the imidazole ring or substituents can significantly influence their antibacterial and anti-tuberculosis activities.

Key Observations:

  • Substituent Effects : The presence of electron-withdrawing groups (like chlorine) at specific positions on the phenyl ring enhances activity against target pathogens.
  • Ring Substitution : Variations in the imidazole structure have been linked to changes in potency, highlighting the importance of structural optimization in drug design .

Case Studies

Several case studies have documented the effectiveness of imidazole derivatives in clinical settings:

  • Study on Tuberculosis : A clinical trial involving patients with multi-drug-resistant tuberculosis demonstrated that patients treated with a regimen including imidazole derivatives showed improved outcomes compared to standard treatments.
  • Antibacterial Screening : A comprehensive screening of synthesized imidazoles revealed that those incorporating a chlorophenyl moiety consistently outperformed others in antibacterial assays, reinforcing the importance of specific structural features in enhancing biological activity .

Q & A

Q. What are the most reliable synthetic routes for 1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : The synthesis of substituted imidazole carboxylic acids often involves multi-step reactions. For the target compound, a plausible route includes:
  • Step 1 : Alkylation of imidazole with 4-chlorobenzyl chloride under basic conditions to introduce the (4-chlorophenyl)methyl group .
  • Step 2 : Carboxylation at the 2-position using a Vilsmeier-Haack reaction or direct oxidation of a methyl group (if present) with KMnO₄ or RuO₄ .
  • Purity Optimization : Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane). Monitor purity by HPLC (>95% recommended for biological assays) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR to confirm substituent positions and assess regioselectivity. Key signals: aromatic protons (~7.3 ppm for chlorophenyl), imidazole protons (~7.0–8.5 ppm), and carboxylic acid proton (broad ~12–14 ppm if unmodified) .
  • FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3000 cm⁻¹) .
  • HPLC/MS : LC-ESI-MS for molecular ion confirmation (expected [M+H]⁺ ≈ 277.04 for C₁₁H₁₀ClN₂O₂) and impurity profiling .

Q. How can researchers determine key physicochemical properties (e.g., pKa, log P) experimentally?

  • Methodological Answer :
  • pKa : Potentiometric titration in aqueous buffer (e.g., 0.1 M KCl) to measure ionization of the carboxylic acid group. Expected pKa ~2.5–3.5, comparable to imidazole-2-carboxylic acid derivatives .
  • log P : Shake-flask method using octanol/water partitioning. For accuracy, perform in triplicate and validate with computational tools like MarvinSuite .

Advanced Research Questions

Q. What mechanistic insights are critical for optimizing the regioselectivity of imidazole functionalization?

  • Methodological Answer : Regioselectivity in imidazole alkylation/carboxylation is influenced by electronic and steric factors. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps. Experimentally, use kinetic studies (e.g., monitoring reaction intermediates via in-situ IR) to identify rate-determining steps .

Q. How can structural ambiguities (e.g., tautomerism, crystal packing) be resolved?

  • Methodological Answer :
  • X-ray Crystallography : Resolve tautomeric forms (e.g., 1H vs. 3H imidazole) and confirm substituent positions. For example, similar compounds in were analyzed using Mo Kα radiation (λ = 0.71073 Å).
  • Solid-State NMR : Differentiate between polymorphs or hydrate forms by comparing ¹³C chemical shifts with computational predictions .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

  • Methodological Answer :
  • Reproducibility Checks : Replicate procedures under inert atmosphere (N₂/Ar) to exclude oxygen/moisture interference.
  • Advanced Analytics : Use high-field NMR (≥500 MHz) to resolve overlapping signals or LC-HRMS to detect trace byproducts .

Q. What in vitro assays are suitable for probing biological activity, given structural similarities to pharmacologically active imidazoles?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against targets like cyclooxygenase (COX) or cytochrome P450 using fluorometric assays, referencing protocols for structurally related compounds in .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to proteins with known imidazole-binding pockets (e.g., histamine receptors) .

Q. What strategies are recommended for studying environmental or metabolic degradation pathways?

  • Methodological Answer :
  • Stability Studies : Expose the compound to simulated gastric fluid (pH 2.0) or liver microsomes (CYP450 enzymes) to identify degradation products via LC-QTOF-MS .
  • Isotope Labeling : Synthesize a ¹³C-labeled analog to track metabolic fate in mass spectrometry imaging .

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